![molecular formula C16H17ClN4O B2733669 1-(2-Chlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1795418-03-9](/img/structure/B2733669.png)
1-(2-Chlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
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Description
Synthesis Analysis
The synthesis of this compound involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a 2-chlorophenyl group and a pyridin-2-yl group.Scientific Research Applications
Biosensors for Urea Detection
Urea biosensors play a crucial role in detecting and quantifying urea concentrations, which is vital in medical diagnostics and various industries. The development of urea biosensors has utilized different materials for enzyme immobilization, highlighting the significance of urea and its derivatives in biosensor technology (Botewad et al., 2021).
Urease Inhibitors in Medicine
The exploration of urease inhibitors, including urea derivatives, has been pivotal in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This research underlines the potential of urea derivatives as a foundation for developing new medical treatments (Kosikowska & Berlicki, 2011).
Drug Design and Urea's Role
Ureas exhibit unique hydrogen binding capabilities, making them integral in drug-target interactions. Research into urea derivatives has shown a broad range of bioactivities, confirming the importance of the urea moiety in medicinal chemistry for enhancing drug selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).
Environmental Impact of Chlorophenols
Chlorophenols, part of the chemical class related to 1-(2-Chlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, have been studied for their environmental presence and impact, including their role as precursors to dioxins in processes like municipal solid waste incineration. This research is crucial for understanding and mitigating the environmental risks associated with chlorophenol compounds (Peng et al., 2016).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, part of the structure of interest, is a versatile scaffold in drug discovery, contributing to the development of compounds for treating human diseases. This highlights the significance of pyrrolidine and its derivatives in medicinal chemistry and drug design, underscoring the potential of similar structures in therapeutic applications (Li Petri et al., 2021).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-5-1-2-6-14(13)20-16(22)19-12-8-10-21(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRTXWAWYBCGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea |
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